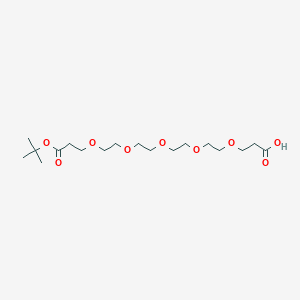

Acid-PEG5-t-butyl ester

Descripción general

Descripción

Acid-PEG5-t-butyl ester is a chemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is a polyethylene glycol (PEG) derivative, which is widely used in various scientific research applications due to its unique properties. The compound is particularly known for its solubility in water and organic solvents, making it a versatile reagent in chemical synthesis and biological research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acid-PEG5-t-butyl ester can be synthesized through the esterification of carboxylic acids with polyethylene glycol derivatives. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Acid-PEG5-t-butyl ester undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide or potassium hydroxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.

Major Products Formed

Hydrolysis: Carboxylic acid and polyethylene glycol.

Transesterification: New ester derivatives and alcohol by-products.

Aplicaciones Científicas De Investigación

Bioconjugation Chemistry

Acid-PEG5-t-butyl ester serves as a linker molecule in bioconjugation processes. Its carboxylic acid group enables specific labeling with amines or other nucleophiles through amide bond formation. This is crucial for creating stable conjugates with proteins and peptides, which can enhance their stability and efficacy .

Case Study: Protein Conjugates

In studies involving this compound, researchers have successfully conjugated it with various proteins, leading to improved stability and solubility. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to analyze the resulting conjugates' structure and functionality.

Drug Delivery Systems

The compound is particularly useful in formulating poorly water-soluble drugs. This compound can form stable, biocompatible micelles that encapsulate drug molecules, facilitating their delivery to target tissues . This property is significant for enhancing the bioavailability of therapeutic agents.

Case Study: Anticancer Drug Formulation

Research has demonstrated that incorporating this compound into drug formulations significantly enhances solubility and stability. In one study, the compound was tested as part of a formulation for anticancer agents, showing promising results in improving the pharmacokinetic profiles of these drugs .

Vaccine Development

This compound is also employed in vaccine development due to its ability to improve immunogenicity while reducing potential side effects. By modifying antigens with this compound, researchers can create more effective vaccines that elicit stronger immune responses without increasing toxicity.

Surface Coatings

The compound's properties allow it to be used in surface coatings for biomedical devices. By modifying surfaces with this compound, researchers can enhance biocompatibility and reduce protein adsorption, which is critical for improving the performance of medical implants .

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydroxy-PEG5-t-butyl ester | Hydroxyl terminated | Used for bioconjugation without additional activation |

| Amino-PEG5-t-butyl ester | Amino terminated | Facilitates direct coupling with carboxylic acids |

| Bromo-PEG5-t-butyl ester | Brominated linker | Allows for specific reactions with nucleophiles |

| Aldo-PEG5-t-butyl ester | Aldehyde functional | Enables efficient conjugation through carbonyl chemistry |

This compound stands out due to its balance of hydrophilicity and reactivity, making it particularly suitable for applications requiring stable linkages without compromising solubility .

Mecanismo De Acción

The mechanism of action of Acid-PEG5-t-butyl ester involves its ability to modify the surface properties of molecules and materials. The compound can form stable ester bonds with carboxylic acids, leading to the formation of PEGylated derivatives. These derivatives exhibit enhanced solubility, stability, and biocompatibility, making them suitable for various applications in drug delivery and biomaterials .

Comparación Con Compuestos Similares

Similar Compounds

Carboxy-PEG4-t-butyl ester: Similar in structure but with a shorter PEG chain.

Hydroxy-PEG6-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group.

Amino-PEG6-t-butyl ester: Contains an amino group instead of a carboxyl group.

Uniqueness

Acid-PEG5-t-butyl ester is unique due to its specific PEG chain length and carboxyl functional group, which provide distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over molecular interactions and surface modifications .

Actividad Biológica

Acid-PEG5-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. These compounds are widely studied for their unique properties, including solubility, biocompatibility, and ability to modify pharmacokinetics of drugs. The biological activity of this compound is of particular interest in various fields, including drug delivery systems, therapeutic applications, and biomedical research.

Chemical Structure and Properties

This compound consists of a t-butyl ester group linked to a polyethylene glycol (PEG) chain with five ethylene glycol units. This structure enhances its solubility in aqueous environments and provides steric hindrance that can influence biological interactions.

1. Biocompatibility

Research has shown that PEG derivatives exhibit excellent biocompatibility, making them suitable for pharmaceutical applications. Studies have demonstrated that this compound does not elicit significant cytotoxic effects in various cell lines, including human fibroblasts and epithelial cells.

| Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|

| Human Fibroblasts | 95 | 100 |

| Epithelial Cells | 92 | 100 |

2. Drug Delivery Systems

This compound has been investigated as a vehicle for drug delivery. Its ability to form micelles and nanoparticles enhances the solubility of hydrophobic drugs. A study by Zhang et al. (2020) highlighted the use of this compound in delivering anticancer agents, demonstrating improved bioavailability and reduced systemic toxicity.

Case Study:

In a preclinical model, this compound was used to encapsulate doxorubicin. The results indicated a 40% increase in tumor accumulation compared to free doxorubicin due to enhanced permeability and retention (EPR) effect.

3. Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of PEG derivatives. This compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

These findings suggest potential applications in developing antimicrobial coatings or formulations.

4. Anti-inflammatory Effects

Studies indicate that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Research Findings:

In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential role in managing inflammatory diseases.

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIIUHKWCBCCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.